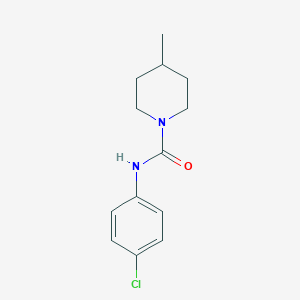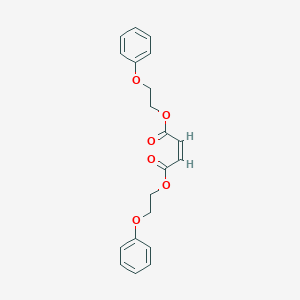![molecular formula C15H13N3O2 B185447 4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile CAS No. 31558-18-6](/img/structure/B185447.png)
4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile is a chemical compound used in scientific research for its unique properties. This compound is also known as DMOCO and is synthesized through a complex process.
Wirkmechanismus
The mechanism of action of DMOCO is not fully understood. However, it has been suggested that DMOCO may inhibit the activity of certain enzymes involved in tumor growth and inflammation. DMOCO may also act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells.
Biochemical and Physiological Effects:
DMOCO has been shown to have various biochemical and physiological effects. It has been found to inhibit the growth of tumor cells and reduce inflammation in animal models. DMOCO has also been shown to reduce oxidative stress and protect against cell damage caused by free radicals. In addition, DMOCO has been found to have a protective effect on the liver, reducing liver damage caused by various toxins.
Vorteile Und Einschränkungen Für Laborexperimente
DMOCO has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also relatively non-toxic, making it safe for use in animal studies. However, DMOCO has some limitations for lab experiments. It is a highly reactive compound that can undergo chemical reactions with other compounds in the experimental system. This can make it difficult to interpret the results of experiments involving DMOCO.
Zukünftige Richtungen
There are several future directions for the use of DMOCO in scientific research. One direction is to further investigate its anti-tumor activity and its potential use in cancer treatment. Another direction is to explore its anti-inflammatory properties and its potential use in the treatment of inflammatory diseases. Additionally, further research is needed to understand the mechanism of action of DMOCO and its effects on various biochemical and physiological processes. Finally, future studies could investigate the potential use of DMOCO in combination with other compounds for enhanced therapeutic effects.
In conclusion, DMOCO is a chemical compound with unique properties that make it a valuable tool in scientific research. Its anti-tumor, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of various diseases. However, further research is needed to fully understand its mechanism of action and its potential therapeutic applications.
Synthesemethoden
The synthesis of DMOCO involves a series of chemical reactions. The starting material for the synthesis is 2,6-dimethyl-4-hydroxy pyridine-3-carbonitrile. This compound is reacted with 6-oxocyclohexa-2,4-dien-1-methanol in the presence of a base to form the intermediate compound. This intermediate compound is then reacted with formaldehyde and ammonium chloride to form the final product, DMOCO.
Wissenschaftliche Forschungsanwendungen
DMOCO has been widely used in scientific research for its unique properties. It has been shown to have anti-tumor activity, making it a potential candidate for cancer treatment. DMOCO has also been found to have anti-inflammatory properties, which could be useful in the treatment of various inflammatory diseases. In addition, DMOCO has been shown to have antioxidant activity, making it a potential candidate for the treatment of oxidative stress-related diseases.
Eigenschaften
CAS-Nummer |
31558-18-6 |
|---|---|
Molekularformel |
C15H13N3O2 |
Molekulargewicht |
267.28 g/mol |
IUPAC-Name |
1-[(E)-(2-hydroxyphenyl)methylideneamino]-4,6-dimethyl-2-oxopyridine-3-carbonitrile |
InChI |
InChI=1S/C15H13N3O2/c1-10-7-11(2)18(15(20)13(10)8-16)17-9-12-5-3-4-6-14(12)19/h3-7,9,19H,1-2H3/b17-9+ |
InChI-Schlüssel |
JTHKHGVRDJHCCV-FMIVXFBMSA-N |
Isomerische SMILES |
CC1=CC(=C(C(=O)N1N/C=C/2\C=CC=CC2=O)C#N)C |
SMILES |
CC1=CC(=C(C(=O)N1N=CC2=CC=CC=C2O)C#N)C |
Kanonische SMILES |
CC1=CC(=C(C(=O)N1NC=C2C=CC=CC2=O)C#N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




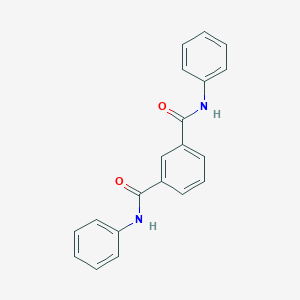
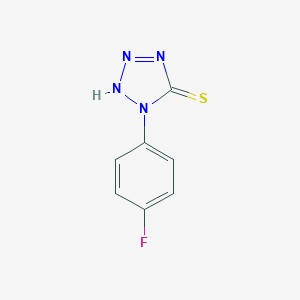

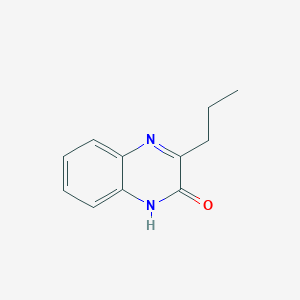



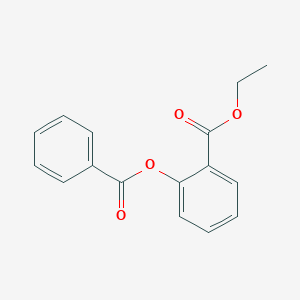

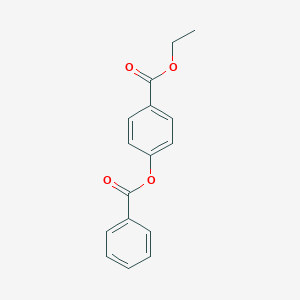
![5-(3-Methoxyphenyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B185387.png)
